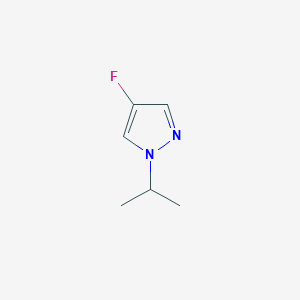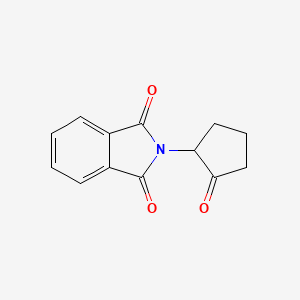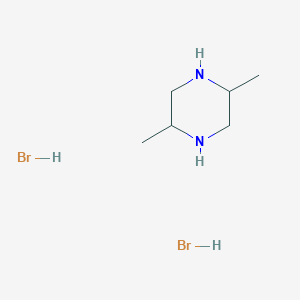
4-Fluoro-1-isopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-isopropyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-isopropyl-1H-pyrazole typically involves the reaction of pyrazole with an electrophilic fluorinating agent. One efficient method includes the use of Selectfluor in acetonitrile, which facilitates the fluorination process . Another approach involves the reaction of pyrazole with hydrazine dihydrochloride in ethanol and water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method, which simplifies the process and increases yield. This method involves the reaction of pyrazole with an electrophilic fluorinating agent under controlled conditions . The process is designed to be highly efficient, reducing the need for multiple purification steps.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or DMSO under oxygen.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrazine, sodium borohydride.
Substitution: Electrophilic fluorinating agents like Selectfluor.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
4-Fluoro-1-isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-1H-pyrazole: Similar in structure but lacks the isopropyl group.
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group, making it useful in Suzuki-Miyaura coupling reactions.
3,5-Diarylpyrazoles: Substituted at different positions, offering different chemical properties and applications.
Uniqueness
4-Fluoro-1-isopropyl-1H-pyrazole is unique due to the presence of both a fluorine atom and an isopropyl group. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H9FN2 |
|---|---|
Peso molecular |
128.15 g/mol |
Nombre IUPAC |
4-fluoro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H9FN2/c1-5(2)9-4-6(7)3-8-9/h3-5H,1-2H3 |
Clave InChI |
WYPBCYUXRCQBIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)


![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)

![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)


![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)

